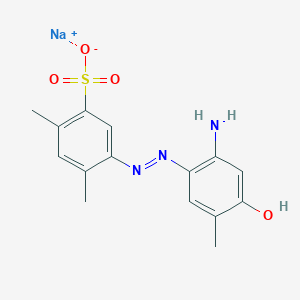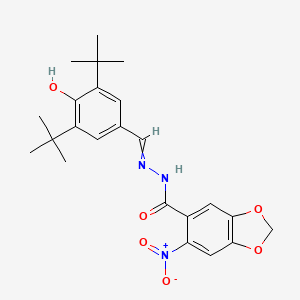
Saponin
Übersicht
Beschreibung
Saponins are naturally occurring glycosides produced by various plant species, characterized by their diverse biological properties. These compounds are distinguished by their surface-active properties, setting them apart from other glycosides. Saponins are primarily classified into steroid and triterpenoid glycosides, based on the structure of their hydrophobic aglycone unit. The synthesis of saponins and the identification of genes involved in their biosynthesis have been facilitated by transcriptome profiling, leveraging high-throughput sequencing technologies. This has significantly advanced molecular research in the saponin biosynthetic pathway (N. Kavya, Lateef Adil, & P. Senthilkumar, 2021).
Synthesis Analysis
This compound biosynthesis involves a complex pathway that includes the modification of aglycone structures and the addition of sugar moieties, resulting in amphipathic compounds. Recent studies have focused on modulating the flux in native this compound biosynthesis pathways to elucidate the roles of saponins and their intermediates in plant growth and development. These efforts have shed light on the metabolic and functional diversity of saponins, their biosynthetic intermediates, and semi-synthetic derivatives, highlighting their significance in both plant physiology and industrial applications (Tessa Moses, K. Papadopoulou, & A. Osbourn, 2014).
Molecular Structure Analysis
The molecular structure of saponins is characterized by a hydrophobic aglycone core attached to one or more hydrophilic sugar chains. This amphiphilic nature facilitates the formation of micelles and affects their interaction with biological membranes. The structural diversity of saponins, including variations in the aglycone and sugar components, contributes to their wide range of biological activities and their ability to interact with membrane components such as cholesterol and phospholipids (J. Lorent, J. Quetin-Leclercq, & M. Mingeot-Leclercq, 2014).
Chemical Reactions and Properties
Saponins undergo various chemical reactions, including glycosylation and deglycosylation, which are critical for their biological activity. These reactions are influenced by the enzymes present in the organisms consuming the saponins, as well as the pH and other conditions of the gastrointestinal tract. The interaction of saponins with cholesterol, leading to the formation of complexes, is a key chemical property that underlies many of their biological effects (E. Wina, S. Muetzel, & K. Becker, 2005).
Physical Properties Analysis
The physical properties of saponins, such as their amphiphilic nature and ability to form stable foams and micelles in aqueous solutions, are crucial for their biological and industrial applications. These properties are significantly influenced by the molecular structure of the saponins, particularly the nature of the aglycone and the sugar moieties. The ability of saponins to form strong viscoelastic interfacial films is attributed to hydrogen bonds between neighboring sugar residues, which is essential for the stability of foams and emulsions they form (S. Böttcher & S. Drusch, 2017).
Chemical Properties Analysis
The chemical properties of saponins, including their reactivity and interactions with other molecules, play a significant role in their biological activities. Saponins' ability to interact with cell membranes, particularly through their interaction with cholesterol, underpins their hemolytic, immunomodulatory, and antifungal effects. The diverse chemical structures of saponins contribute to their wide range of activities and the specificity of their interactions with biological targets (G. Francis, Z. Kerem, H. Makkar, & K. Becker, 2002).
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie
Saponine werden in der Lebensmittelindustrie als natürliche Emulgatoren, Schäumungsmittel und Stabilisatoren verwendet {svg_1}. Sie tragen zur Textur und Stabilität von Lebensmitteln bei {svg_2}. Ihre amphiphile Struktur ermöglicht es Saponinen, oberflächenaktive Eigenschaften zu zeigen, was zu stabilen Schäumen und Komplexen mit verschiedenen Molekülen führt {svg_3}.
Gesundheitliche Vorteile
Saponine haben potenzielle gesundheitliche Vorteile, darunter cholesterinsenkende und krebshemmende Wirkungen {svg_4}. Sie können das Wachstum und die Entwicklung der Immunorgane des Körpers durch eine Vielzahl von Signalwegen fördern, die Aktivität einer Vielzahl von Immunzellen regulieren und die Sekretion von immunrelevanten Zytokinen und antigenspezifischen Antikörpern erhöhen {svg_5}.
Pharmazeutische Industrie
Saponine besitzen zusätzliche biologische Aktivitäten, die sie in der pharmazeutischen Industrie als entzündungshemmende, antimikrobielle, antivirale und antiparasitäre Wirkstoffe wertvoll machen {svg_6}. Sie können eine zytotoxische Aktivität gegen Krebszelllinien zeigen und auch als Adjuvantien wirken, wodurch die Immunantwort auf Impfstoffe verstärkt wird {svg_7}.
Arzneimittel-Abgabesysteme
Die Fähigkeit von Saponinen, stabile Komplexe mit Arzneimitteln zu bilden, erweitert ihr Potenzial in Arzneimittel-Abgabesystemen {svg_8}. Ihre amphiphile Natur ermöglicht es ihnen, mit Zellmembranen zu interagieren, was die Abgabe von Arzneimitteln erleichtert {svg_9}.
Kosmetikindustrie
Saponine werden aufgrund ihrer Tensid-Eigenschaften in der Kosmetikindustrie eingesetzt {svg_10}. Sie werden in Shampoos, Flüssigwaschmitteln und Zahnpasten als Emulgator und lang anhaltender Schaummittel eingesetzt {svg_11}.
Industrielle Anwendungen
Saponine haben aufgrund ihrer biologischen Aktivitäten wie Antikrebs-, antimikrobielle, antiprotozoale, Adjuvans-Abgabe-, Cholesterinsenker- und entzündungshemmende Eigenschaften große Aufmerksamkeit erhalten {svg_12}. Sie werden in einer Vielzahl von industriellen Anwendungen eingesetzt, darunter die Produktion von Steroidhormonen, photographischen Emulsionen, Feuerlöschern und anderen Anwendungen, die ihre nicht-ionischen Tensid-Eigenschaften nutzen {svg_13}.
Wirkmechanismus
Target of Action
Saponins are naturally occurring glycosides produced by various plant species with diverse biological properties . They primarily target the immune system, demonstrating inherent low immunogenicity and possessing the capacity to effectively regulate both the innate and adaptive immune responses . They can promote the growth and development of the body’s immune organs through a variety of signaling pathways, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .
Mode of Action
The general mode of action of saponins on microorganisms is their interaction with the sterol moiety, which is present in the membrane of protozoa . This interaction may lead to the destruction of protozoal cell membranes . Saponins can stimulate the release of Th1 and Th2 cytokines by T lymphocytes and macrophages . Moreover, saponin 29, derived from δ-oleanolic acid, significantly reduces the secretion of the proinflammatory cytokines TNF-α and IL-6 in macrophages activated by LPS .
Biochemical Pathways
The synthesis of saponins and the genes involved in its biosynthesis can be identified by transcriptome profiling . Using high-throughput sequencing technologies, the steroid or triterpenoid this compound biosynthesis related genes have been discovered . Saponins directly activate the AMP-activated protein kinase (AMPK) signaling pathway and related transcriptional regulators such as peroxisome-proliferator-activated-receptors (PPAR), CCAAT/enhancer-binding proteins (C/EBP), and sterol-regulatory element binding proteins (SREBP) increase fatty acid oxidation and inhibit lipid synthesis .
Pharmacokinetics
Future directions should focus on novel this compound compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The biological activity of saponins is normally attributed to the amphipathic properties of these molecules, which consist of a hydrophobic triterpene or sterol backbone and a hydrophilic carbohydrate chain . Some saponins are known to have potent biological activities that are dependent on other aspects of their structure . They can promote the growth and development of the body’s immune organs, regulate the activity of a variety of immune cells, and increase the secretion of immune-related cytokines and antigen-specific antibodies .
Action Environment
Saponins are extracted from different parts of plants such as seeds, roots, stems, and leaves . The chemical structure of plant saponins determines its certain hemolytic and cytotoxicity . With the development of science and technology, these disadvantages can be avoided or reduced by certain technical means . The presence of saponins in the environment can have a variety of effects, including acting as natural surfactants . They are eco-friendly because of their natural origin and biodegradability .
Eigenschaften
IUPAC Name |
(2R,4S,5R,10S,13R,14R,18S,20R)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O27/c1-52(2)29-7-11-55(5)30(8-12-58-31-15-53(3,22-62)13-14-57(31,23-77-58)32(64)16-56(55,58)6)54(29,4)10-9-33(52)82-50-46(85-51-45(40(71)37(68)27(19-61)80-51)84-49-43(74)39(70)36(67)26(18-60)79-49)44(83-48-42(73)38(69)35(66)25(17-59)78-48)28(21-76-50)81-47-41(72)34(65)24(63)20-75-47/h22,24-51,59-61,63-74H,7-21,23H2,1-6H3/t24-,25-,26-,27-,28+,29?,30-,31+,32-,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-,49-,50+,51+,53-,54+,55-,56+,57?,58?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEBCGDGGATMSC-OSHGGGOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CCC91C3(CC(C2(C9CC(CC2)(C)C=O)CO1)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC23COC4([C@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C(C6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Saponins | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17192 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
23643-76-7, 8047-15-2 | |
| Record name | Cyclamin (saponin) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023643767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saponins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






